molecular formula C23H18FN3O3S2 B11357775 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

Cat. No.: B11357775
M. Wt: 467.5 g/mol
InChI Key: JDUVVOBMKJSGBP-UHFFFAOYSA-N
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Description

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE is a complex organic compound with the molecular formula C23H18FN3O3S2. It features a benzothiazole ring, a phenoxyacetamide group, and a fluorophenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring or phenoxyacetamide group .

Scientific Research Applications

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and phenoxyacetamide group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H18FN3O3S2/c24-17-8-4-5-9-18(17)26-22(29)14-31-23-27-19-11-10-15(12-20(19)32-23)25-21(28)13-30-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,25,28)(H,26,29)

InChI Key

JDUVVOBMKJSGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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